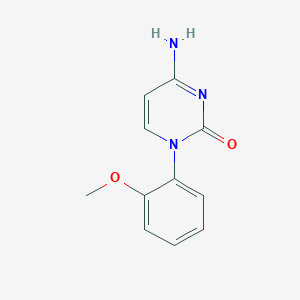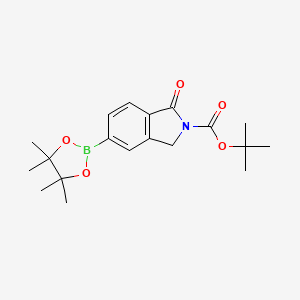![molecular formula C11H19N3 B13086757 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene is a complex organic compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the triazatricyclo framework .
Métodos De Preparación
The synthesis of 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
Análisis De Reacciones Químicas
12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tricyclic compounds.
Aplicaciones Científicas De Investigación
12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves its interaction with specific molecular targets. The tricyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene can be compared with similar tricyclic compounds such as:
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: This compound has a similar tricyclic structure but differs in the position and number of methyl groups and nitrogen atoms.
Other triazatricyclo compounds: These compounds share the tricyclic framework but vary in their substituents and overall structure, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19N3 |
|---|---|
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
3-methyl-2,3,4,5a,6,7,8,9,9a,10-decahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H19N3/c1-8-6-12-11-13-9-4-2-3-5-10(9)14(11)7-8/h8-10H,2-7H2,1H3,(H,12,13) |
Clave InChI |
KRSVXOODNJHOEE-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C2NC3CCCCC3N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)

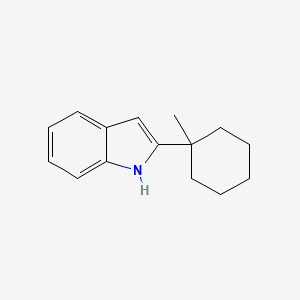
![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
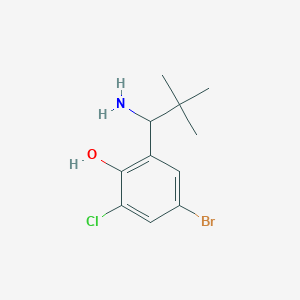
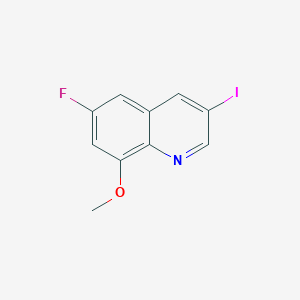
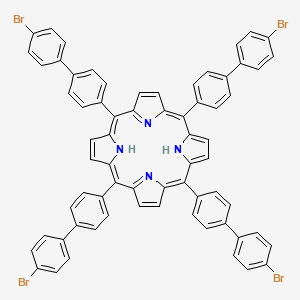
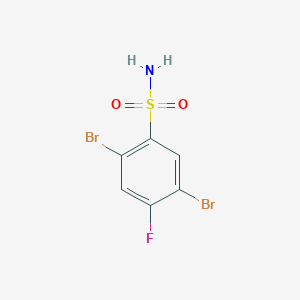

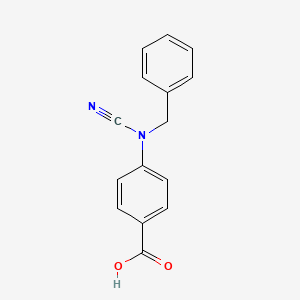
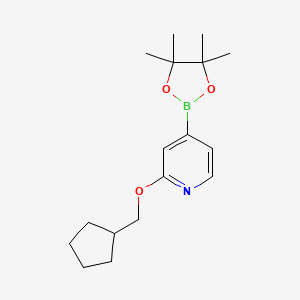
![2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)
